molecular formula C10H11ClN2O B11894444 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one

3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one

Cat. No.: B11894444
M. Wt: 210.66 g/mol
InChI Key: PWOBDSLRPMOWOO-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with a suitable β-lactam precursor in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-1-methylazetidin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-13-9(8(12)10(13)14)6-4-2-3-5-7(6)11/h2-5,8-9H,12H2,1H3

InChI Key

PWOBDSLRPMOWOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC=CC=C2Cl

Origin of Product

United States

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